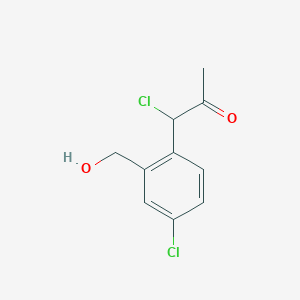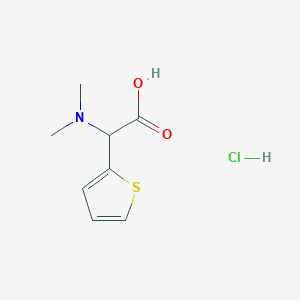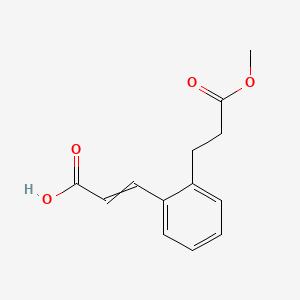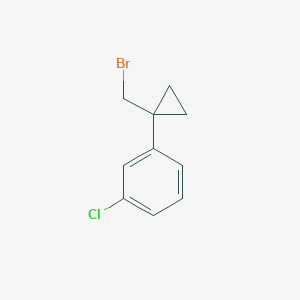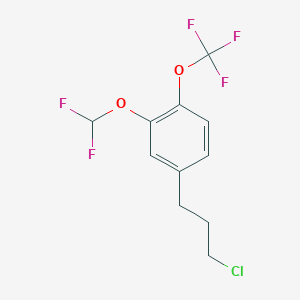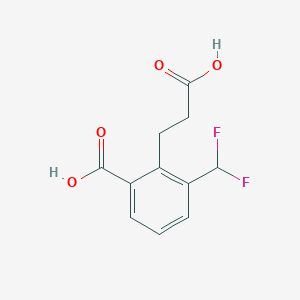
2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxyethyl group and a difluoromethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the decarboxylative amination of benzoic acids bearing electron-donating substituents. This method utilizes readily available benzoic acids and non-activated amines under oxidant-free conditions, resulting in moderate to high yields with excellent functional-group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-Carboxyethyl)-3-(difluoromethyl)benzoic acid include other benzoic acid derivatives with different substituents on the benzene ring. Examples include:
- 2-(2-Carboxyethyl)-3-(trifluoromethyl)benzoic acid
- 2-(2-Carboxyethyl)-3-(methyl)benzoic acid
Uniqueness
The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H10F2O4 |
|---|---|
分子量 |
244.19 g/mol |
IUPAC名 |
2-(2-carboxyethyl)-3-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C11H10F2O4/c12-10(13)7-2-1-3-8(11(16)17)6(7)4-5-9(14)15/h1-3,10H,4-5H2,(H,14,15)(H,16,17) |
InChIキー |
PREQFNKVECUCQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)O)CCC(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


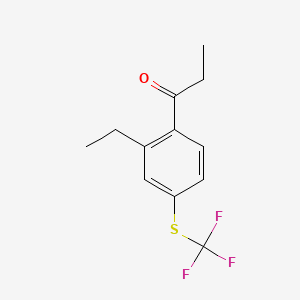
![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)
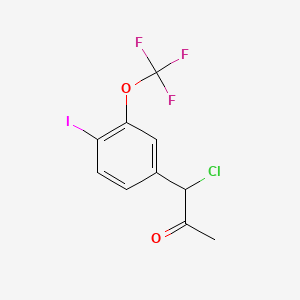

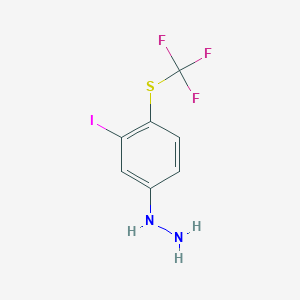
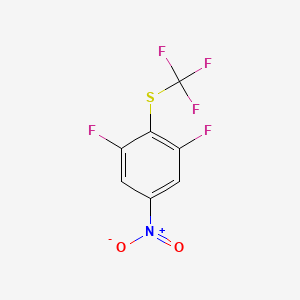
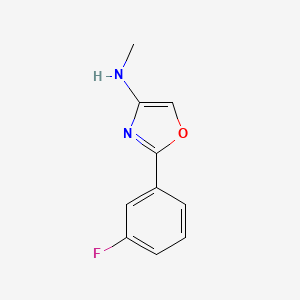
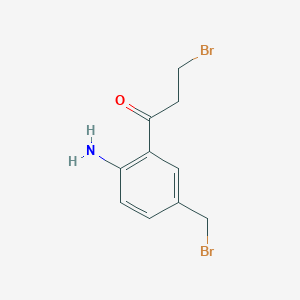
![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
